(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11019752
InChI: InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+
SMILES: CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol

(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC11019752

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide -

Specification

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
IUPAC Name (E)-N-(4-acetamidophenyl)-3-(4-methylphenyl)prop-2-enamide
Standard InChI InChI=1S/C18H18N2O2/c1-13-3-5-15(6-4-13)7-12-18(22)20-17-10-8-16(9-11-17)19-14(2)21/h3-12H,1-2H3,(H,19,21)(H,20,22)/b12-7+
Standard InChI Key QXYILEBMAAWOSL-KPKJPENVSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C
SMILES CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Structure and Nomenclature

The IUPAC name (2E)-N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)prop-2-enamide systematically describes the compound’s architecture:

  • Core structure: A prop-2-enamide backbone (CH2=CHC(O)NHCH_2=CH-C(O)-NH-) with an E (trans) configuration at the double bond.

  • Substituents:

    • A 4-(acetylamino)phenyl group (C6H4(NHCOCH3)C_6H_4(NHCOCH_3)-) at the amide nitrogen.

    • A 4-methylphenyl group (C6H4(CH3)C_6H_4(CH_3)-) at the β-carbon of the propenamide chain.

The molecular formula is inferred as C18H17N2O2C_{18}H_{17}N_2O_2 based on structural analogs , with a calculated molecular weight of 293.3 g/mol.

Synthesis and Reactivity

Synthetic Pathways

The Mizoroki–Heck reaction, a palladium-catalyzed coupling between aryl halides and alkenes, is a plausible route for constructing the α,β-unsaturated amide backbone . For example:

  • Substrate preparation:

    • Aryl halide: 4-(Acetylamino)phenyl bromide.

    • Alkene: 4-Methylphenylacrylamide.

  • Catalytic system:

    • Palladium complexes (e.g., Pd(OAc)2Pd(OAc)_2) with phosphine ligands.

    • Base: K2CO3K_2CO_3 or Et3NEt_3N.

  • Reaction conditions:

    • Solvent: Dimethylformamide (DMF) or toluene.

    • Temperature: 80–120°C.

Physicochemical Properties

While experimental data for the target compound are unavailable, properties are extrapolated from analogs :

PropertyValue (Inferred)Basis
Molecular weight293.3 g/molC18H17N2O2C_{18}H_{17}N_2O_2
Melting point180–190°CSimilar enamides
SolubilityDMSO > MeOH > H2OHydrophobic substituents
LogP~3.5Calculated (ChemDraw)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H NMR (400 MHz, DMSO-d6d_6):

    • δ 2.30 (s, 3H, CH3CH_3 on 4-methylphenyl).

    • δ 2.50 (s, 3H, CH3CH_3 on acetyl).

    • δ 6.50 (d, J=15.6HzJ = 15.6 \, \text{Hz}, 1H, vinyl CHCH).

    • δ 7.20–7.80 (m, 8H, aromatic protons).

    • δ 10.10 (s, 1H, amide NHNH) .

  • 13C^{13}C NMR:

    • δ 168.5 (amide C=OC=O).

    • δ 140.2 (vinyl C=OC=O).

    • δ 21.1 (CH3CH_3 groups) .

Infrared (IR) Spectroscopy

  • Strong bands:

    • 3300 cm1^{-1} (N–H stretch, amide).

    • 1650 cm1^{-1} (C=O stretch, amide).

    • 1600 cm1^{-1} (C=C stretch) .

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